7-Oxabicyclo[4.1.0]heptan-2-ol 7-Oxabicyclo[4.1.0]heptan-2-ol
Brand Name: Vulcanchem
CAS No.: 1192-78-5
VCID: VC17832715
InChI: InChI=1S/C6H10O2/c7-4-2-1-3-5-6(4)8-5/h4-7H,1-3H2
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

7-Oxabicyclo[4.1.0]heptan-2-ol

CAS No.: 1192-78-5

Cat. No.: VC17832715

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

7-Oxabicyclo[4.1.0]heptan-2-ol - 1192-78-5

Specification

CAS No. 1192-78-5
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 7-oxabicyclo[4.1.0]heptan-2-ol
Standard InChI InChI=1S/C6H10O2/c7-4-2-1-3-5-6(4)8-5/h4-7H,1-3H2
Standard InChI Key NTUQPJNKERXQPA-UHFFFAOYSA-N
Canonical SMILES C1CC(C2C(C1)O2)O

Introduction

Structural Characteristics and Molecular Identity

Bicyclic Framework and Stereochemistry

The compound’s IUPAC name, 7-oxabicyclo[4.1.0]heptan-2-ol, reflects its fused ring system: a six-membered cyclohexane ring fused to a three-membered epoxide (oxirane) ring. The numbering system places the oxygen atom at position 7, while the hydroxyl group (-OH) resides at position 2. The bicyclo[4.1.0] notation indicates that the two rings share two adjacent carbon atoms, creating a bridge between positions 1 and 4 of the cyclohexane backbone.

Key structural features include:

  • Epoxide functionality: The three-membered oxygen-containing ring introduces strain, enhancing reactivity in ring-opening reactions.

  • Hydroxyl group: Positioned on the six-membered ring, this group enables hydrogen bonding and participation in substitution or oxidation reactions.

The stereochemistry of the hydroxyl group remains a critical factor in its reactivity. While the PubChem entry for the (2R)-enantiomer (CID 101695987) provides a specific stereochemical configuration , racemic mixtures are commonly reported in synthetic studies.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 7-oxabicyclo[4.1.0]heptan-2-ol typically involves epoxidation of cyclohexene derivatives. A representative pathway includes:

  • Epoxidation of Cyclohexene: Treatment of cyclohexene with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) forms the epoxide ring .

  • Hydroxylation: Subsequent hydroxylation at position 2, mediated by acidic or enzymatic conditions, yields the target compound.

Alternative methods leverage biocatalytic approaches or transition metal catalysts to improve stereoselectivity and yield, though detailed protocols remain scarce in publicly available literature.

Key Chemical Transformations

The compound’s reactivity is dominated by its strained epoxide and hydroxyl groups:

  • Ring-Opening Reactions: Nucleophiles such as amines or thiols attack the electrophilic epoxide carbon, leading to ring-opening products. For example, reaction with ammonia could yield aminocyclohexanol derivatives.

  • Oxidation: The secondary alcohol may be oxidized to a ketone, forming 7-oxabicyclo[4.1.0]heptan-2-one (CAS 21889-89-4), a related compound with distinct applications .

Physicochemical Properties and Spectral Data

Molecular and Thermal Properties

PropertyValueSource
Molecular FormulaC6H10O2\text{C}_6\text{H}_{10}\text{O}_2
Molecular Weight114.14 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 0.5–1.2

The lack of experimental data on melting/boiling points highlights gaps in current literature, necessitating further characterization.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~3400 cm1^{-1} (O-H stretch) and ~1250 cm1^{-1} (C-O-C epoxide).

  • NMR (Predicted):

    • 1H^1\text{H}: δ 1.2–1.8 (m, cyclopropane CH2_2), δ 3.5–4.0 (m, epoxide CH-O), δ 4.2 (s, OH) .

    • 13C^{13}\text{C}: δ 50–60 (epoxide C-O), δ 70–75 (C-OH) .

Applications and Research Directions

Pharmaceutical Intermediates

The compound’s bicyclic framework mirrors structural motifs found in terpene-derived drugs and neuroactive agents. For instance, epoxide-containing analogs are precursors to prostaglandins and leukotriene modulators. Its potential as a chiral building block for asymmetric synthesis remains underexplored but theoretically promising.

Material Science

Challenges and Future Prospects

Synthetic Optimization

Current methods suffer from low yields (~30–40%) and poor stereocontrol. Advances in organocatalysis or flow chemistry may address these limitations.

Biological Activity Screening

Despite structural promise, no in vitro or in vivo studies on 7-oxabicyclo[4.1.0]heptan-2-ol’s bioactivity exist. Collaboration with pharmacological researchers could unveil antimicrobial or anti-inflammatory properties.

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